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Fluorescence imaging in the NIR-II window (1000-1700 nm) has emerged as a powerful

modality for in vivo biological research.[1] Its advantages over traditional visible and first near-

infrared (NIR-I, 700-900 nm) imaging are rooted in the reduced interaction of long-wavelength

photons with biological tissues.[2][3] Key benefits include:

Deeper Tissue Penetration: Light in the NIR-II region experiences significantly lower

scattering and absorption by endogenous chromophores like hemoglobin and melanin,

allowing for imaging at greater depths within tissues.[3][4]

Higher Spatial Resolution: The reduction in photon scattering minimizes image blurring,

resulting in sharper, clearer images of deep structures.[1]

Low Autofluorescence: Biological tissues exhibit minimal autofluorescence in the NIR-II

window, leading to a dramatically improved signal-to-background ratio and enhanced

sensitivity.[2][5]

These properties make NIR-II imaging an invaluable tool for a range of biomedical applications,

including high-resolution mapping of vasculature, tumor delineation, image-guided surgery, and

tracking the biodistribution of therapeutics.[6]

Fundamental Photophysical Properties of NIR-II
Dyes
The performance of a NIR-II dye is determined by several key photophysical parameters.

Understanding these properties is crucial for selecting the appropriate dye for a specific
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application and for designing new, improved fluorophores.

Maximum Excitation and Emission Wavelengths (λ_ex and λ_em): These values define the

wavelengths at which the dye most efficiently absorbs and emits light, respectively. For NIR-

II dyes, the emission peak is, by definition, above 1000 nm.

Molar Extinction Coefficient (ε): This parameter measures how strongly a dye absorbs light at

a specific wavelength. A higher molar extinction coefficient is desirable as it indicates that the

dye can be efficiently excited.[7]

Fluorescence Quantum Yield (Φ or QY): The quantum yield represents the efficiency of the

fluorescence process, defined as the ratio of photons emitted to photons absorbed. While

many NIR-II dyes have historically had low quantum yields due to non-radiative decay

pathways, recent molecular engineering efforts have led to the development of brighter

probes.[8][9]

Brightness: The practical brightness of a fluorophore is a product of its molar extinction

coefficient and its quantum yield (ε × Φ). This value is a critical determinant of the signal

intensity in an imaging experiment.

Photostability: This refers to a dye's resistance to photochemical degradation upon exposure

to excitation light. High photostability is essential for long-term imaging experiments.[10]

Stokes Shift: This is the difference in wavelength between the maximum excitation and

maximum emission. A large Stokes shift is advantageous as it minimizes the overlap

between the absorption and emission spectra, making it easier to separate the fluorescence

signal from scattered excitation light.

Molecular Design Strategies
The development of high-performance NIR-II dyes is an active area of research, with several

molecular design strategies being employed to optimize their photophysical properties.

Donor-Acceptor-Donor (D-A-D) Architecture: This is a widely used strategy for creating NIR-II

fluorophores.[3][11] These molecules consist of a central electron-accepting core flanked by

electron-donating units, connected by a π-conjugated bridge. By carefully selecting the

donor and acceptor moieties, the energy gap between the highest occupied molecular orbital
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(HOMO) and the lowest unoccupied molecular orbital (LUMO) can be tuned to achieve

emission in the NIR-II region.[11]

Aggregation-Induced Emission (AIE): Many traditional dyes suffer from aggregation-caused

quenching (ACQ) in aqueous environments, where intermolecular π–π stacking leads to a

loss of fluorescence. AIE luminogens (AIEgens) are a class of molecules that are non-

emissive when dissolved but become highly fluorescent upon aggregation.[10] This property

is advantageous for in vivo applications where dyes may aggregate.

Lengthening the Polymethine Chain: In cyanine dyes, extending the length of the conjugated

polymethine chain is a common method to red-shift the absorption and emission

wavelengths into the NIR-II window.[9]

Suppressing Intermolecular Interactions: To combat aggregation-caused quenching,

strategies such as introducing bulky side groups to create steric hindrance are used. A

"planar core + twisted periphery" design, for example, enhances conjugation in the core

while preventing detrimental stacking via twisted peripheral rotors.[10]

Quantitative Data of Representative NIR-II Dyes
The following tables summarize the photophysical properties of several common and recently

developed NIR-II emitting dyes. It is important to note that quantum yield measurements can

vary depending on the reference standard used and the solvent.
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Dye Type λ_ex (nm)
λ_em

(nm)

Quantum

Yield (%)

Molar

Extinction

Coefficient

(M⁻¹cm⁻¹)

Reference

Indocyanin

e Green

(ICG)

Cyanine ~780

~820 (NIR-

I peak with

NIR-II tail)

Low in

NIR-II
2.5 x 10⁵ [8]

IRDye800

CW
Cyanine ~774

~790 (NIR-

I peak with

NIR-II tail)

Low in

NIR-II
2.4 x 10⁵ [8]

CH1055-

PEG
D-A-D ~750 ~1055

0.03 (IR26

in DMSO)
N/A [12]

FD-1080 Cyanine ~1000 >1080

0.31 (in

water),

5.94 (in

FBS)

N/A [8]

4TPE-TB AIEgen 813 1003 Moderate 4.0 x 10⁴ [10]

T-27

D-A-D

(DPP-

based)

~808
>900 (tail

emission)

3.4 (as

nanoparticl

es in

water)

N/A [3]

Pip-TTDT2 D-A-D ~750 ~1075 Low N/A [11]

Note: Quantum yield values are highly dependent on the measurement conditions and the

reference standard used. The values presented here are for comparative purposes and are

cited from the respective literature.

Detailed Experimental Protocols
Measurement of Fluorescence Quantum Yield (Absolute
Method)
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The absolute method for determining fluorescence quantum yield uses an integrating sphere to

collect all photons emitted by the sample. This method does not require a reference standard.

Materials and Equipment:

Spectrofluorometer equipped with an integrating sphere (e.g., Edinburgh Instruments

FLS1000 with QYPro or similar).

Optically matched quartz cuvettes with PTFE stoppers.

Solvent for dissolving the dye (e.g., ethanol, DMSO, water).

The NIR-II dye sample.

Procedure:

Sample Preparation:

Prepare a blank sample containing only the solvent in a quartz cuvette.

Prepare a dilute solution of the NIR-II dye in the same solvent. The absorbance of the

solution at the excitation wavelength should be low (typically < 0.1) to minimize inner filter

effects.[13]

Instrument Setup:

Install the integrating sphere into the spectrofluorometer.

Select an appropriate excitation wavelength based on the dye's absorption spectrum.

Set the excitation and emission bandwidths. It is common to use a wider excitation

bandwidth and a narrower emission bandwidth.

Blank Measurement:

Place the cuvette with the blank (solvent only) into the sample holder within the integrating

sphere.
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Perform an emission scan over a range that includes the excitation wavelength and the

entire expected emission range of the dye. This measurement captures the scattered

excitation light from the solvent.[14]

Sample Measurement:

Replace the blank cuvette with the cuvette containing the NIR-II dye solution.

Perform an emission scan using the exact same instrument parameters as the blank

measurement. This scan will measure the unabsorbed scattered excitation light and the

fluorescence emission from the sample.[14]

Data Analysis:

The instrument's software will integrate the area of the scattered excitation peak for both

the blank and the sample, as well as the area of the fluorescence emission peak for the

sample.

The quantum yield is calculated as the ratio of the number of emitted photons to the

number of absorbed photons. The software typically performs this calculation

automatically by comparing the reduction in the scatter peak of the sample relative to the

blank (representing absorbed photons) with the integrated emission of the sample.[14]

Photostability Assessment
This protocol is based on the ICH Q1B guidelines for photostability testing and can be adapted

for evaluating NIR-II dyes.

Materials and Equipment:

Photostability chamber equipped with a combination of cool white fluorescent and near-

ultraviolet (UV) lamps.

Calibrated radiometer and lux meter.

Quartz cuvettes or other suitable sample holders.

Aluminum foil.
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UV-Vis-NIR spectrophotometer or spectrofluorometer.

Procedure:

Sample Preparation:

Prepare a solution of the NIR-II dye at a known concentration.

Prepare a "dark control" sample by wrapping an identical sample in aluminum foil to

protect it completely from light.[15]

Exposure Conditions:

Place both the test sample and the dark control in the photostability chamber.

Expose the samples to a controlled light source. According to ICH Q1B, the total exposure

should be not less than 1.2 million lux hours for visible light and 200 watt hours per square

meter for near-UV light.[16][17]

Measurement:

At predetermined time intervals (e.g., 0, 1, 5, 10, 30, 60 minutes), remove an aliquot of the

test sample and the dark control.

Measure the absorbance or fluorescence intensity of both samples. The dark control is

used to account for any changes not induced by light (e.g., thermal degradation).

Data Analysis:

Plot the normalized fluorescence intensity (or absorbance) of the light-exposed sample as

a function of exposure time.

For comparison, the photostability of a well-known dye (like ICG) can be measured under

the same conditions.[10] The rate of decay of the signal indicates the photostability of the

dye.
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Experimental Workflow for In Vivo NIR-II Imaging
The following diagram illustrates a typical workflow for performing in vivo fluorescence imaging

in the NIR-II window using a mouse model.
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A typical workflow for in vivo NIR-II fluorescence imaging.

Targeted Imaging of Cell Signaling Pathways
NIR-II dyes can be conjugated to targeting moieties, such as antibodies, peptides, or small

molecules, to visualize specific cellular targets and signaling pathways. This is particularly

valuable in oncology for identifying tumors that overexpress certain receptors.

Example 1: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that is often

overexpressed in cancer cells. NIR-II dyes conjugated to EGFR-targeting ligands (e.g., anti-

EGFR affibodies) can be used to visualize tumors and study the downstream

RAS/RAF/MEK/ERK signaling pathway.
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Targeting the EGFR signaling pathway with a NIR-II dye conjugate.
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Example 2: Targeting Integrin Receptors

Integrins are transmembrane receptors that mediate cell adhesion to the extracellular matrix

(ECM) and are often overexpressed in tumor vasculature and cancer cells. Cyclic RGD (cRGD)

peptides are known to bind with high affinity to certain integrin subtypes. NIR-II dyes

conjugated to cRGD can be used for tumor imaging by targeting these receptors.
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Targeting integrin receptors with a NIR-II dye-cRGD conjugate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b573561#fundamental-properties-of-nir-ii-emitting-
dyes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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